molecular formula C22H26O4 B12173852 3,10'-dimethyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

3,10'-dimethyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

Cat. No.: B12173852
M. Wt: 354.4 g/mol
InChI Key: JXRQKIJTOOYLDC-UHFFFAOYSA-N
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Description

3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a complex organic compound characterized by its spiro structure, which involves a cyclohexane ring fused to a pyranochromene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane ring, followed by the introduction of the pyranochromene moiety. Key steps include:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Spiro Fusion: The spiro linkage is formed by reacting the cyclohexane derivative with a chromene precursor under specific conditions, often involving catalysts and controlled temperatures.

    Functional Group Modifications: Introduction of methyl and propyl groups at specific positions is carried out using alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene] derivatives: Compounds with similar spiro structures but different substituents.

    Chromene derivatives: Compounds with the chromene moiety but lacking the spiro linkage.

Uniqueness

3,10’-dimethyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

3',10-dimethyl-6-propylspiro[3H-pyrano[3,2-g]chromene-2,1'-cyclohexane]-4,8-dione

InChI

InChI=1S/C22H26O4/c1-4-6-15-9-19(24)25-20-14(3)21-17(10-16(15)20)18(23)12-22(26-21)8-5-7-13(2)11-22/h9-10,13H,4-8,11-12H2,1-3H3

InChI Key

JXRQKIJTOOYLDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCCC(C4)C)C

Origin of Product

United States

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